methyl 4-{[2-(3,4-dimethylphenoxy)propanoyl]oxy}-3-methoxybenzoate
Overview
Description
Methyl 4-{[2-(3,4-dimethylphenoxy)propanoyl]oxy}-3-methoxybenzoate is an organic compound that belongs to the class of esters It is characterized by a complex structure that includes a methoxybenzoate core, a dimethylphenoxy group, and a propanoyloxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[2-(3,4-dimethylphenoxy)propanoyl]oxy}-3-methoxybenzoate typically involves the esterification of 4-hydroxy-3-methoxybenzoic acid with 2-(3,4-dimethylphenoxy)propanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[2-(3,4-dimethylphenoxy)propanoyl]oxy}-3-methoxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation: The methoxy and dimethyl groups can be oxidized to form hydroxyl or carbonyl derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Hydrolysis: 4-hydroxy-3-methoxybenzoic acid and 2-(3,4-dimethylphenoxy)propanoic acid.
Oxidation: Hydroxylated or carbonylated derivatives of the original compound.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Methyl 4-{[2-(3,4-dimethylphenoxy)propanoyl]oxy}-3-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-{[2-(3,4-dimethylphenoxy)propanoyl]oxy}-3-methoxybenzoate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. The compound’s anti-inflammatory effects could be related to the modulation of signaling pathways involved in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[2-(3,4-dimethoxyphenoxy)propanoyl]oxy}-3-methoxybenzoate
- Methyl 4-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-3-methoxybenzoate
- Methyl 4-{[2-(3,4-dimethylphenoxy)propanoyl]oxy}-3-ethoxybenzoate
Uniqueness
Methyl 4-{[2-(3,4-dimethylphenoxy)propanoyl]oxy}-3-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for targeted interactions with biological molecules, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 4-[2-(3,4-dimethylphenoxy)propanoyloxy]-3-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-12-6-8-16(10-13(12)2)25-14(3)19(21)26-17-9-7-15(20(22)24-5)11-18(17)23-4/h6-11,14H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEJXOKGHGDNAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)OC2=C(C=C(C=C2)C(=O)OC)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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